Ethyl 2-amino-5-bromobenzoate

Description

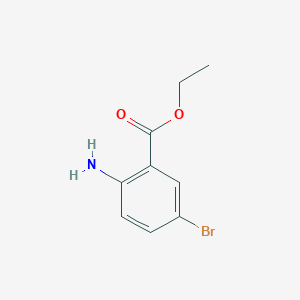

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWFESSNWKEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363935 | |

| Record name | ethyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63243-76-5 | |

| Record name | 2-Amino-5-bromobenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63243-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-amino-5-bromobenzoate chemical structure

An In-depth Technical Guide to the Chemical Structure and Utility of Ethyl 2-amino-5-bromobenzoate

Introduction

This compound is a halogenated aromatic amine ester that serves as a pivotal and versatile building block in the landscape of organic synthesis.[1] With the CAS Registry Number 63243-76-5, this compound is structurally defined by a benzene ring substituted with an amino group, a bromine atom, and an ethyl ester functionality.[2][3] This unique arrangement of functional groups imparts a rich and varied reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it is instrumental in the construction of heterocyclic systems and novel pharmaceutical agents.[1][4] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular and Structural Analysis

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical behavior and synthetic potential.

Chemical Structure and Identifiers

The molecule consists of a benzoic acid ethyl ester backbone with an amino group at the C2 position (ortho to the ester) and a bromine atom at the C5 position (para to the amino group).

Caption: Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester |

| CAS Number | 63243-76-5 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol [4] |

| InChI Key | PKWFESSNWKEZDP-UHFFFAOYSA-N[2] |

| SMILES | CCOC(=O)c1ccc(Br)cc1N |

Physicochemical Properties

This compound is typically a crystalline solid, soluble in common organic solvents.[2] Detailed physical properties are summarized below.

| Property | Value | Source |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% to 98% | [1] |

| Storage | 2-8°C, under inert atmosphere, sealed, dark place | [1][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a specific complete dataset is not available in the provided search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group will present as a quartet for the methylene protons (CH₂) around 4.3 ppm and a triplet for the methyl protons (CH₃) around 1.3 ppm.[5] The aromatic protons will appear in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. The two protons of the primary amine (NH₂) will typically appear as a broad singlet.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ester group (around 167 ppm), aromatic carbons (between 110-150 ppm), the methylene carbon of the ethyl group (~60 ppm), and the methyl carbon of the ethyl group (~14 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying the key functional groups. Characteristic absorption bands would include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[6][7]

-

C=O stretching: A strong absorption band around 1685-1710 cm⁻¹ for the ester carbonyl group.[5]

-

Aromatic C=C stretching: Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through well-established organic transformations. Its rich reactivity is a direct consequence of its multiple functional groups.

Synthetic Routes

There are two primary and logical synthetic pathways to this compound:

-

Fischer Esterification of 2-amino-5-bromobenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions.[1] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

-

Bromination of Ethyl 2-aminobenzoate (Ethyl Anthranilate): An alternative route involves the electrophilic aromatic substitution of the readily available Ethyl 2-aminobenzoate. A brominating agent like N-Bromosuccinimide (NBS) can be used to selectively install the bromine atom at the para position to the activating amino group.[8]

Caption: Fischer Esterification: A primary synthetic route.

Experimental Protocol: Fischer Esterification

The following is a representative, self-validating protocol for the synthesis via esterification, adapted from standard laboratory procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Key Reactions and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.

-

Reactions of the Amino Group: The nucleophilic amino group is a site for numerous transformations, including acylation, sulfonylation, and alkylation.[1] Crucially, it can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.[1][8]

-

Reactions of the Bromine Atom: The bromine atom serves as an excellent "handle" for transition metal-catalyzed cross-coupling reactions.[1] This enables the formation of new carbon-carbon and carbon-heteroatom bonds through powerful reactions like the Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines or alcohols) reactions.[1]

-

Reactions of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid.[1] This transformation is often necessary when the carboxylic acid functionality is required for subsequent steps, such as amide bond formation.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it an invaluable precursor in several areas of chemical research and development.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[4] Its derivatives are actively explored as potential enzyme inhibitors and antimicrobial agents.[1]

-

Heterocyclic Chemistry: The compound is widely used to construct diverse heterocyclic scaffolds, such as quinolines and quinazolines, which are core structures in many biologically active molecules.[1]

-

Drug Discovery: Researchers utilize this compound to create large libraries of related compounds for high-throughput screening in drug discovery programs.[1] It is particularly employed in the design of novel drug candidates targeting central nervous system (CNS) disorders.[4]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is incompatible with strong acids, acid chlorides, and oxidizing agents.[9] The compound should be stored in a tightly closed container in a cool, dry place, protected from light and moisture to maintain its stability.[1][9] For detailed toxicological information, which has not been thoroughly investigated, the Material Safety Data Sheet (MSDS) should be consulted.[9]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its chemical structure, featuring an amino group, a bromine atom, and an ethyl ester on an aromatic ring, provides a versatile platform for complex molecule construction. The ability to selectively functionalize each of these sites through well-established chemical transformations underpins its widespread use in the synthesis of pharmaceuticals, heterocyclic compounds, and materials for scientific research. For drug development professionals and synthetic chemists, a comprehensive understanding of this reagent's properties and reactivity is essential for leveraging its full synthetic potential.

References

-

Isoelemicin (CAS 5273-85-8): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Isoelemicin | CAS:5273-85-8. BioCrick. [Link]

-

This compound | C9H10BrNO2. PubChem. [Link]

-

Isoelemicin (CAS 5273-85-8) - Chemical & Physical Properties. Cheméo. [Link]

-

This compound. Doron Scientific. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]

-

MSDS of this compound. ChemSrc. [Link]

-

This compound | CAS#:63243-76-5. Chemsrc. [Link]

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Benzoic acid, 2-amino-5-bromo-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]

- 3. Benzoic acid, 2-amino-5-bromo-, ethyl ester [webbook.nist.gov]

- 4. This compound [myskinrecipes.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. capotchem.cn [capotchem.cn]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and accessibility. This compound is a quintessential example of such a high-value intermediate. Possessing three distinct and strategically positioned functional groups—an aromatic amine, a bromine atom, and an ethyl ester—this compound serves as a powerful and adaptable building block for the synthesis of complex molecular architectures.[1] Its utility is most pronounced in the construction of heterocyclic systems, which form the core of countless biologically active molecules and approved pharmaceutical agents.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and safe handling.

Core Chemical Identity and Physicochemical Properties

Unambiguous identification is the bedrock of reproducible science. This compound is registered under CAS Number 63243-76-5.[3][4][5] Its structural and physical characteristics are summarized below, providing the foundational data required for its use in a laboratory setting.

| Identifier | Value | Source |

| CAS Number | 63243-76-5 | [3][4][5][6] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3][5][6] |

| Molecular Weight | 244.09 g/mol | [2][3][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 5-bromoanthranilate, 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester | [5] |

| Property | Description | Source |

| Appearance | Typically a crystalline solid. | [5] |

| Solubility | Soluble in common organic solvents. | [5] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere to ensure long-term stability. | [1][2] |

Synthesis Pathway: A Two-Step Approach

The most common and reliable synthesis of this compound begins with the regioselective bromination of 2-aminobenzoic acid (anthranilic acid), followed by a classic Fischer esterification. This two-step process is advantageous as it allows for the isolation and purification of the key intermediate, 2-amino-5-bromobenzoic acid.

Diagram of Synthesis Workflow

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid (Precursor)

This protocol is adapted from established methods for the bromination of anthranilic acid derivatives.[7][8]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium 2-aminobenzoate (1.0 eq) in glacial acetic acid at 15°C.

-

Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the temperature is maintained at 15°C. The controlled addition is critical to prevent over-bromination and manage the reaction exotherm.

-

Reaction Monitoring: Stir the mixture for an additional hour at the same temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Filter the resulting precipitate, wash it with a non-polar solvent like benzene or hexanes to remove impurities, and dry the solid in the dark.

-

Purification: To separate the desired 2-amino-5-bromobenzoic acid from potential di-brominated byproducts, suspend the crude solid in boiling water. Add concentrated hydrochloric acid and perform a hot filtration. The desired mono-brominated product is less soluble in the acidic aqueous solution and will precipitate upon cooling of the filtrate, while the di-bromo impurity remains in the filter cake.[7][8]

Detailed Experimental Protocol: Fischer Esterification

This procedure is a standard Fischer esterification, a robust and well-understood acid-catalyzed reaction.

-

Reaction Setup: Suspend the purified 2-amino-5-bromobenzoic acid (1.0 eq) in absolute ethanol (used in large excess, acting as both solvent and reagent).

-

Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the solution to reflux and maintain for several hours (typically 12-24 hours). The reaction is an equilibrium, and using excess ethanol drives it towards the product.

-

Workup: After cooling, reduce the volume of ethanol via rotary evaporation. Neutralize the remaining acid by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. The ester product is significantly more organosoluble than its carboxylic acid precursor.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved via recrystallization or column chromatography.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom, the amino group, and the ester can be addressed with high selectivity, making it a cornerstone intermediate for combinatorial chemistry and targeted synthesis.

Diagram of Synthetic Utility

Caption: Key reactive sites and synthetic transformations of the title compound.

-

The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] This enables the facile formation of new carbon-carbon (e.g., Suzuki, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, allowing for the introduction of diverse substituents at the C5 position.[1]

-

The Amino Group: The nucleophilic amino group is a versatile reaction site. It can be readily acylated, sulfonated, or alkylated.[1] Furthermore, it can undergo condensation reactions with carbonyl compounds to form heterocyclic rings, such as quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry.[1] The amino group can also be converted into a diazonium salt, a highly valuable intermediate for introducing a wide array of other functional groups via Sandmeyer-type reactions.[1][9]

-

Applications in Drug Discovery: This compound is a documented intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[2] Its structure is also leveraged in the design of novel drug candidates targeting central nervous system (CNS) disorders and for creating large compound libraries for high-throughput screening programs.[1][2]

Spectroscopic Characterization Profile

While detailed spectra should be acquired for each synthesized batch, the following table summarizes the expected characteristic signals for verifying the structure of this compound, based on its known structure and data from close analogs.[10][11]

| Technique | Expected Observations |

| ¹H NMR | ~7.5-8.0 ppm: Signals for the aromatic protons. ~5.5-6.0 ppm: A broad singlet corresponding to the two amine (NH₂) protons. ~4.3 ppm: A quartet for the methylene (-OCH₂CH₃) protons. ~1.3 ppm: A triplet for the methyl (-OCH₂CH₃) protons. |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon of the ester. ~110-150 ppm: Multiple signals for the aromatic carbons. ~60 ppm: Methylene carbon of the ethyl group. ~14 ppm: Methyl carbon of the ethyl group. |

| FTIR (cm⁻¹) | ~3300-3500: Two distinct N-H stretching bands for the primary amine. ~1680-1710: A strong C=O stretching band for the ester. ~1600: Aromatic C=C stretching bands. ~1250: C-O stretching band. |

| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, indicative of the presence of one bromine atom. |

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][12] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As noted previously, storage at 2-8°C is recommended for optimal stability.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by three orthogonally reactive functional groups, provides chemists with a reliable and versatile platform for constructing complex and high-value molecules. From fundamental organic synthesis to the front lines of pharmaceutical research, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential.

References

- Doron Scientific. (2023, March 1). This compound.

- Benchchem. Ethyl 5-Amino-2-bromobenzoate|CAS 208176-32-3.

- MSDS of this compound.

- Chemsrc. (2025, August 29). This compound | CAS#:63243-76-5.

- CP Lab Safety. Ethyl 5-amino-2-bromobenzoate, 95% Purity, C9H10BrNO2, 1 gram.

- MySkinRecipes. This compound.

- Cymit Química S.L. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester.

- National Institutes of Health (NIH), PubChem. This compound | C9H10BrNO2 | CID 1515283.

- Ambeed.com. 63243-76-5 | this compound.

- Google Patents. (2020). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate.

- CDH Fine Chemical. METHYL-2-AMINO-5-BROMOBENZOATE CAS NO 52727-57-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Benchchem. A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2.

- Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- ECHEMI. Ethyl 2-bromobenzoate SDS, 6091-64-1 Safety Data Sheets.

- Benchchem. A Comparative Guide to the Synthesis of Mthis compound: Reproducibility and Protocol Analysis.

- ChemicalBook. 2-Amino-5-bromobenzoic acid synthesis.

- ChemicalBook. Mthis compound(52727-57-8) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. doronscientific.com [doronscientific.com]

- 4. This compound | CAS#:63243-76-5 | Chemsrc [chemsrc.com]

- 5. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]

- 6. capotchem.cn [capotchem.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mthis compound(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

Molecular weight of Ethyl 2-amino-5-bromobenzoate

An In-depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Molecular Weight, Characterization, and Synthetic Significance

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a pivotal building block in organic synthesis, valued for its trifunctional nature that allows for diverse chemical transformations. This guide provides a detailed examination of its core properties, with a primary focus on its molecular weight, and delves into the scientific principles behind its synthesis, characterization, and application.

Core Molecular Profile

This compound is a halogenated aromatic amine ester. Its fundamental identity is defined by its molecular structure and resulting molecular weight.

Molecular Weight and Formula

The precise molecular weight of a compound is critical for stoichiometric calculations in synthesis and for unambiguous identification via mass spectrometry. The molecular formula for this compound is C₉H₁₀BrNO₂.[1][2][3] Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen), the calculated molecular weight is approximately 244.09 g/mol .[1][3][4] Minor variations in reported values (e.g., 244.08 g/mol ) arise from differences in the isotopic atomic weights used for calculation.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][3] |

| CAS Number | 63243-76-5 | [1][2][3] |

| Appearance | Crystalline solid | [2] |

| Storage | 2-8°C | [1] |

Structural Features and Chemical Reactivity

The utility of this compound stems from its three distinct functional groups attached to a benzene ring:

-

Amino Group (-NH₂): A nucleophilic site and an activating, ortho-, para-directing group. It can be readily acylated, alkylated, or converted into a diazonium salt, a gateway to numerous other functionalities.[5]

-

Bromine Atom (-Br): An excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

-

Ethyl Ester Group (-COOCH₂CH₃): Can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.[5] The carbonyl group influences the electronic properties of the aromatic ring.

This unique combination makes it a bifunctional precursor for constructing complex molecules, particularly heterocyclic systems like quinolines and quinazolines, which are core structures in many biologically active pharmaceutical agents.[5]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). This pathway ensures regioselective bromination before the esterification of the carboxylic acid.

Step 1: Bromination of 2-Aminobenzoic Acid

The first step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring.

-

Protocol: A solution of bromine in glacial acetic acid is added dropwise to a solution of 2-aminobenzoic acid, also in glacial acetic acid, at a controlled temperature (e.g., 15°C).[6]

-

Causality: The amino group is a strong activating group that directs electrophiles to the ortho and para positions. The para position is sterically less hindered, leading to the preferential formation of 2-amino-5-bromobenzoic acid. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.

Step 2: Fischer Esterification

With the brominated intermediate in hand, the carboxylic acid is converted to an ethyl ester.

-

Protocol: The 2-amino-5-bromobenzoic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[7]

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This activates the carbonyl carbon for nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using an excess of ethanol and removing the water formed drives the reaction toward the ester product.

Analytical Characterization: A Self-Validating System

Confirming the identity, structure, and purity of the synthesized this compound is crucial. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, confirming the molecular weight and structure.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing the most direct confirmation of its molecular weight.

-

Expected Result: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak will be observed.

-

Data Interpretation: For this compound (C₉H₁₀⁷⁹BrNO₂), the expected m/z would be ~243. The C₉H₁₀⁸¹BrNO₂ isotopologue would have an m/z of ~245. This distinctive isotopic pattern is a definitive signature for a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms and their chemical environments.

-

Ethyl Group: A characteristic triplet (3H, -CH₃) around 1.3 ppm and a quartet (2H, -CH₂) around 4.3 ppm.[7]

-

Amino Group: A broad singlet (2H, -NH₂) typically between 5.5 and 6.0 ppm.[7][8]

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), confirming the trisubstituted benzene ring pattern.[7][9]

-

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

-

Ethyl Group: Two signals around 14 ppm (-CH₃) and 60 ppm (-CH₂).

-

Aromatic Carbons: Six signals in the 110-150 ppm range.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon around 167 ppm.[9]

-

| Signal Source | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

| Ester Methyl (-CH₃) | ~1.3 (triplet) | ~14 |

| Ester Methylene (-CH₂) | ~4.3 (quartet) | ~60 |

| Amino (-NH₂) | ~5.8 (broad singlet) | - |

| Aromatic (C-H) | 6.5 - 8.0 (multiplets) | 110 - 150 |

| Carbonyl (C=O) | - | ~167 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.

-

N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: A peak in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

Aromatic C=C: Bending peaks in the 1500-1600 cm⁻¹ range.

Applications in Drug Discovery and Development

This compound is not an end product itself but a valuable intermediate for building more complex active pharmaceutical ingredients (APIs). Its structure is a precursor for various therapeutic classes.

-

Heterocyclic Synthesis: It is a key starting material for synthesizing quinolines, quinazolines, and benzodiazepines, scaffolds found in numerous drugs.[5]

-

Lead Optimization: In medicinal chemistry, the three functional groups can be independently modified, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Specific Applications: It has been used as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[1] Its structure is also valuable for designing novel drug candidates targeting central nervous system disorders.[1]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Doron Scientific. (2023). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:63243-76-5. Retrieved from [Link]

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]

- 3. doronscientific.com [doronscientific.com]

- 4. This compound | C9H10BrNO2 | CID 1515283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-bromobenzoate is a halogenated aromatic amine ester that serves as a pivotal building block in the landscape of organic synthesis and pharmaceutical research. Its unique trifunctional structure, comprising an aromatic amino group, a bromine atom, and an ethyl ester, makes it a highly versatile precursor for the construction of complex molecular architectures.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning this compound as a key intermediate in the synthesis of diverse heterocyclic systems, including quinolines and quinazolines, which are core scaffolds in many biologically active molecules and pharmaceutical agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its effective utilization in research and development.

Molecular Structure and Properties

The structural attributes of this compound are fundamental to its reactivity and physical characteristics.

Structure:

Sources

Synonyms for Ethyl 2-amino-5-bromobenzoate

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the nomenclature, physicochemical properties, synthesis protocols, and significant applications of this versatile molecule, with a focus on providing practical, field-proven insights.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research. This compound is known by several synonyms, and a thorough understanding of its various identifiers is crucial.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 63243-76-5[1][2] |

| Molecular Formula | C₉H₁₀BrNO₂[2] |

| Molecular Weight | 244.09 g/mol [3] |

| Synonyms | 2-Amino-5-bromobenzoic acid ethyl ester, 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester, Ethyl 5-bromoanthranilate[2] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to light-yellow powder or crystals | [4] |

| Boiling Point | 301.2 ± 22.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [2] |

| Storage | 2-8°C, in a dark place under an inert atmosphere. | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the bromination of anthranilic acid to produce 2-amino-5-bromobenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This step involves the electrophilic bromination of anthranilic acid. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.

-

Dissolution: In a suitable reaction vessel, dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.

-

Cooling: Cool the solution to 15 °C in an ice bath.

-

Bromination: Prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid. Add this solution dropwise to the stirred solution of sodium 2-aminobenzoate at 15 °C.

-

Reaction: Stir the mixture for 1 hour at 15 °C.

-

Isolation: Filter the resulting precipitate, wash with benzene, and dry in a dark place to yield the crude product.

-

Purification: To purify, add the crude product mixture (0.5 g) to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. Perform a hot filtration under vacuum. The insoluble material, which contains 2-amino-3,5-dibromobenzoic acid, is discarded. 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.

Step 2: Fischer Esterification

The synthesized 2-amino-5-bromobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 4-5 drops).

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after 30-60 minutes of reflux), allow the mixture to cool to room temperature.

-

Neutralization: Pour the reaction mixture into a beaker containing water and cool in an ice-water bath. Slowly add a 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 10 mL).

-

Drying and Evaporation: Wash the combined organic layers with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The product can be further purified by recrystallization from methanol or by column chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives, which are prominent in medicinal chemistry.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used in the synthesis of these compounds through various cyclization reactions.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol) and a substituted aniline (1.2 mmol).

-

Solvent and Catalyst: Add dimethyl sulfoxide (DMSO) (5 mL) as the solvent and a catalytic amount of iodine (10 mol%).

-

Reaction: Stir and heat the reaction mixture at 120 °C for 8-12 hours in an open-air atmosphere. Monitor the reaction progress using TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.

Mechanism of Action: Inhibition of EGFR Signaling

Many quinazoline-based drugs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (2023, August 29). This compound | CAS#:63243-76-5. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 5, 2026, from [Link]

- Bublil, E. M., & Yarden, Y. (2007). The EGF/EGFR signaling pathway. Current Opinion in Cell Biology, 19(2), 124-131.

Sources

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:63243-76-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Ethyl 2-amino-5-bromobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and organic chemistry sectors. Possessing an amino group, a bromine atom, and an ethyl ester on a benzene scaffold, it serves as a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a staple intermediate in the development of heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic and purification protocols, key chemical reactivities, and its applications in modern drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its practical utility.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. This compound is a distinct chemical entity whose properties are well-defined.

Nomenclature and Structural Identifiers

The compound is systematically named based on IUPAC conventions, but it is also referenced by several synonyms and registry numbers which are crucial for database searches and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 63243-76-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)N | [4] |

| InChIKey | PKWFESSNWKEZDP-UHFFFAOYSA-N | [4] |

| Synonyms | 2-Amino-5-bromobenzoic acid ethyl ester, Ethyl 5-bromoanthranilate | [3][4] |

Physicochemical Properties

These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions. The compound is typically a crystalline solid at room temperature.[4]

| Property | Value | Source |

| Appearance | Crystalline solid | [4] |

| Boiling Point | 301.2 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 136.0 ± 22.3 °C | [1] |

| Solubility | Soluble in organic solvents | [4] |

| Storage | 2-8°C, in a dry, well-ventilated place | [2] |

Synthesis and Purification

The synthesis of this compound is a robust, two-step process starting from readily available anthranilic acid. This pathway is logical and efficient, making the intermediate highly accessible.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond formations and precursor molecules. The primary disconnection is the ester linkage, leading back to 2-amino-5-bromobenzoic acid. This acid is then traced back to anthranilic acid via an electrophilic aromatic substitution (bromination).

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is presented as a two-stage process. The first stage is the synthesis of the key acid intermediate, followed by its esterification.

Part A: Synthesis of 2-Amino-5-bromobenzoic Acid

This procedure is based on the selective bromination of anthranilic acid. The amino group is a strong ortho-, para-director, but the para-position is sterically favored and electronically activated, leading to high regioselectivity.

-

Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 40 mmol of sodium 2-aminobenzoate in 32 mL of glacial acetic acid. Cool the solution to 15°C using an ice bath.

-

Bromination: Prepare a solution of bromine (40 mmol, approx. 2 mL) in 47 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aminobenzoate solution over 1 hour, maintaining the temperature at 15°C. The causality here is critical: slow, cooled addition prevents over-bromination and controls the exothermic reaction.

-

Isolation: After the addition is complete, continue stirring for an additional hour at the same temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid product using a Büchner funnel, wash it with a small amount of cold benzene or hexanes to remove acetic acid residue, and dry it in the dark to prevent photo-decomposition.[5][6] The crude product can be further purified by recrystallization from hot water after acidification.[6]

Part B: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification. The use of a large excess of ethanol serves both as the reagent and the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Reaction Setup: Suspend the synthesized 2-amino-5-bromobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the cooled solution with dry hydrogen chloride (HCl) gas.[7] This protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity for attack by the ethanol nucleophile.

-

Reflux: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the solution and reduce the volume using a rotary evaporator. Pour the concentrated mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or chloroform.

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.

Overview of Reactive Sites

The molecule's reactivity is governed by the nucleophilic amino group, the electrophilic ester carbonyl, and the carbon-bromine bond, which is primed for metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites on this compound.

Reactions at the Amino Group

The aniline-type amino group is a potent nucleophile.

-

Acylation/Sulfonylation: It readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy to protect the amino group or to introduce new functionalities.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine structures.

-

Heck Reaction: Reaction with alkenes to form substituted styrenes.

These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.

Ester Group Transformations

The ethyl ester can be modified through nucleophilic acyl substitution.

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup reverts the ester to the parent carboxylic acid, 2-amino-5-bromobenzoic acid.[8]

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amides.

Applications in Medicinal Chemistry and Drug Development

This building block is frequently employed in the synthesis of pharmaceuticals, particularly for creating heterocyclic scaffolds that are prevalent in bioactive molecules.[2][4] It is a key intermediate for compounds targeting central nervous system (CNS) disorders, as well as for developing anti-inflammatory agents and local anesthetics.[2]

Workflow: From Building Block to Compound Library

The logical sequence of reactions allows for the efficient generation of diverse compound libraries for high-throughput screening. A typical workflow involves an initial cross-coupling reaction at the bromine position, followed by derivatization of the amino group to explore the chemical space around the core scaffold.

Caption: Workflow for generating a compound library.

Safety, Handling, and Storage

While the toxicological properties have not been exhaustively investigated, standard laboratory precautions are necessary.[9]

Hazard Identification

-

Inhalation: May cause respiratory irritation.[9]

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations generating dust, use a P95 (US) or P1 (EU) particle respirator.[9]

-

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[2]

-

Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its predictable reactivity, coupled with the orthogonal nature of its functional groups, provides chemists with a reliable platform for constructing novel and complex molecules. Its established role in the synthesis of heterocyclic systems ensures its continued relevance in drug discovery programs aimed at identifying next-generation therapeutics. Adherence to the synthetic protocols and safety guidelines outlined in this document will enable researchers to fully leverage the potential of this versatile building block.

References

-

Chemsrc. (2025). This compound | CAS#:63243-76-5. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

Sources

- 1. This compound | CAS#:63243-76-5 | Chemsrc [chemsrc.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C9H10BrNO2 | CID 1515283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester [cymitquimica.com]

- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. capotchem.cn [capotchem.cn]

The Strategic deployment of Ethyl 2-amino-5-bromobenzoate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Versatility of a Key Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Ethyl 2-amino-5-bromobenzoate, a seemingly unassuming anthranilate derivative, has emerged as a powerhouse building block, prized for its trifunctional nature that allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in their quest for novel bioactive molecules.

The unique architecture of this compound, featuring an amino group, a bromine atom, and an ethyl ester on a benzene ring, presents a versatile platform for molecular elaboration. The bromine atom serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nucleophilic amino group and the electrophilic ester moiety provide avenues for a rich variety of cyclization and functionalization reactions, leading to the synthesis of a vast number of heterocyclic scaffolds that form the core of many pharmaceuticals. This guide will delve into the key reactions and applications that underscore the strategic importance of this versatile molecule.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding the electronic effects and the inherent reactivity of each site is crucial for designing successful synthetic strategies. The amino group is an activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions. However, the dominant role of this molecule in synthesis is as a substrate for cross-coupling and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 5-position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of biaryl and vinyl-aryl structures, which are prevalent in medicinally active compounds.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, provides a direct route to 5-aryl-2-aminobenzoate derivatives. These products are valuable intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane/water (4:1 mixture, 10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-amino-5-phenylbenzoate.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction allows for the coupling of this compound with primary or secondary amines, leading to the corresponding N-substituted 5-amino-2-aminobenzoate derivatives.

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination of the often sterically hindered C-N bond. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile for the transmetalation-like step.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Add anhydrous toluene (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium tert-butoxide (1.4 mmol) and morpholine (1.2 mmol).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The Heck reaction provides a method for the palladium-catalyzed coupling of aryl halides with alkenes, forming a new C-C bond and a substituted alkene.[4] This reaction allows for the introduction of a variety of vinyl groups at the 5-position of this compound.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[4]

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

Materials:

-

This compound (1.0 mmol)

-

Ethyl acrylate (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Sealed reaction tube

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 1: Key Cross-Coupling Reactions of this compound.

Cyclization Reactions: Building Heterocyclic Scaffolds

The presence of both an amino group and an ester functionality in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] A common and straightforward method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.[5]

Mechanistic Rationale: The reaction of this compound with formamide, for instance, proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization with the loss of ethanol to form the quinazolinone ring system. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this reaction and improve yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4(3H)-quinazolinone

Materials:

-

This compound (1.0 mmol)

-

Formamide (10 mmol)

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, add this compound (1.0 mmol) and formamide (10 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 20-30 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the vial to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6-bromo-4(3H)-quinazolinone.

-

The crude product can be further purified by recrystallization from ethanol.[5]

Figure 2: Synthesis of Quinazolinones from this compound.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has made it a valuable building block in the synthesis of several important pharmaceutical agents and their key intermediates.

Intermediate in the Synthesis of Trametinib (Mekinist®)

Trametinib (GSK1120212) is a highly potent and selective inhibitor of MEK1 and MEK2 kinases, used in the treatment of various cancers.[6][7] The synthesis of a key intermediate for Trametinib can involve a derivative of this compound. While the exact industrial synthesis is proprietary, published synthetic routes to related pyridopyrimidine cores often utilize substituted aminobenzoates as starting materials.[8] The core structure of Trametinib features a pyridopyrimidine dione, which can be constructed through a series of cyclization and functionalization reactions starting from an appropriately substituted anthranilate.

Precursor for the Synthesis of Linagliptin (Tradjenta®)

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9][10] The synthesis of Linagliptin involves the construction of a xanthine-based core structure. While various synthetic routes exist, some approaches utilize substituted aminobenzoic acid derivatives to build the quinazoline portion of the molecule.[9] The amino and bromo functionalities on this compound provide the necessary handles for the annulation and subsequent coupling reactions required to assemble the complex Linagliptin scaffold.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-95 |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene | 100 | 60-90 |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 50-85 |

| Quinazolinone Synthesis | Formamide | None (Microwave) | Neat | 150 | 80-95 |

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in the arsenal of the modern organic chemist. Its trifunctional nature allows for a remarkable degree of synthetic flexibility, enabling the efficient construction of complex molecular architectures. From the precise formation of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions to the elegant assembly of medicinally relevant heterocyclic scaffolds like quinazolinones, this versatile molecule continues to empower innovation in drug discovery and development. As the demand for novel therapeutics with intricate structures grows, the strategic application of well-designed building blocks like this compound will undoubtedly play an even more critical role in shaping the future of medicinal chemistry. The continued exploration of new catalytic systems and reaction methodologies will further expand the synthetic utility of this invaluable compound, opening doors to yet undiscovered realms of chemical space and therapeutic possibilities.

References

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]

-

Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed Central. Available at: [Link]

-

A method for synthesizing trametinib key intermediate - Eureka | Patsnap. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. Available at: [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. Available at: [Link]

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.

-

Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate) - ResearchGate. Available at: [Link]

-

INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS - European Patent Office - EP 3794001 B1 - Googleapis.com. Available at: [Link]

- US20210238178A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cbijournal.com [cbijournal.com]

- 10. mdpi.com [mdpi.com]

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Potential of Ethyl 2-amino-5-bromobenzoate Derivatives

Foreword: The Strategic Importance of Privileged Scaffolds

In the relentless pursuit of novel therapeutic agents, the concept of "privileged scaffolds" has emerged as a cornerstone of modern medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a rich foundation for the development of diverse and potent drug candidates. Ethyl 2-amino-5-bromobenzoate, a seemingly unassuming aromatic ester, represents one such versatile starting material. Its unique combination of a nucleophilic amino group, a readily displaceable bromine atom, and an ester moiety provides a trifecta of reactive sites for synthetic elaboration. This guide delves into the vast potential of this compound derivatives, offering a technical exploration of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. For researchers, scientists, and drug development professionals, this document aims to be an in-depth resource, illuminating the path from a simple building block to potentially life-changing therapeutics.

The Synthetic Versatility of this compound: A Gateway to Bioactive Heterocycles

The true power of this compound lies in its capacity to serve as a precursor for a wide array of complex heterocyclic structures.[1] The strategic positioning of its functional groups allows for a multitude of synthetic transformations, making it a valuable tool in the construction of compound libraries for high-throughput screening.[1]